molecular formula C12H6F6O6S2 B1639728 Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) CAS No. 151391-00-3

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Cat. No.: B1639728
CAS No.: 151391-00-3
M. Wt: 424.3 g/mol
InChI Key: NWUWLVCEYBABOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) can be synthesized through the reaction of naphthalene-2,7-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of naphthalene-2,7-diyl bis(trifluoromethanesulfonate) on a larger scale would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate groups. These groups are excellent leaving groups, making the compound highly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions

Common reagents used in reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to facilitate the substitution process .

Major Products

The major products formed from reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) depend on the nucleophile used. For example, reactions with amines yield naphthylamines, while reactions with alcohols produce naphthyl ethers .

Mechanism of Action

The mechanism by which naphthalene-2,7-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its role as a leaving group in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly effective in promoting nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups, which are among the best leaving groups in organic chemistry. This makes the compound highly reactive and versatile in various synthetic applications, providing advantages over similar compounds with less reactive leaving groups .

Properties

IUPAC Name

[7-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-3-1-7-2-4-10(6-8(7)5-9)24-26(21,22)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWLVCEYBABOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174194
Record name 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate)
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Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151391-00-3
Record name 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151391-00-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenebis(trifluoromethanesulfonate)
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Synthesis routes and methods

Procedure details

A mixture of 2,7-dihydroxynaphthalene (3.00 g, 18.73 mmol), DMAP (0.42 g, 3.75 mmol) and 2,6-lutidine (4.41 g, 41.18 mmol) was suspended in anhydrous DCM (30 ml) and anhydrous THF (30 ml) in the presence of molecular sieves under an Ar2 atmosphere at −78° C. Tf2O (11.10 g, 39.33 mmol) was added dropwise to this stirred mixture over 15 minutes and the reaction was stirred at −78° C. for 2 hours, then for 5 hours at 0° C. After that time, the reaction was carefully neutralised with saturated aqueous NaHCO3 solution (70 ml), extracted with DMC (6×120 ml), dried (MgSO4), filtered and the solvent removed in vacuo. The orange oil thus obtained was purified by flash column chromatography (petroleum ether:EtOAc, 95:5) to give compound 1 as a white solid (4.94 g, 62%); Rf 0.27 [5% EtOAc in petroleum ether]; mp 60-62° C.; δH (CDCl3, 400 MHz) 7.92 (2H, d, J=9.2 Hz, 2×ArH), 7.73 (2H, d, J=2.4 Hz, 2×ArH), 7.40 (2H, dd, J1=8.8 Hz, J2=2.4 Hz, 2×ArH); δC (CDCl3, 100 MHz) 148.26 (2×Ar—C), 133.62 (Ar—C), 131.27 (Ar—C), 130.80 (2×Ar—CH), 121.13 (2×Ar—CH), 119.48 (2×Ar—CH), 118.77 (2×CF3); HRMS m/z calc. C12H6F6O2S2Na [M+Na]+446.9408. found [M+Na]+446.9424; anal.CHN calcd. C12H6F6O2S2 C, 34.0%; H, 1.4%. found C, 34.2%; H, 1.2%. Spectroscopic data are in accordance with those reported in literature (Yao et al., 1998).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
Name
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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